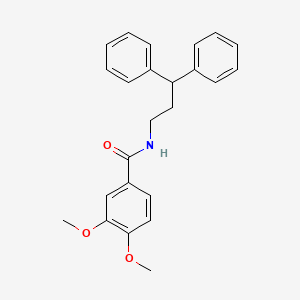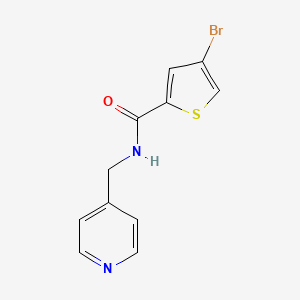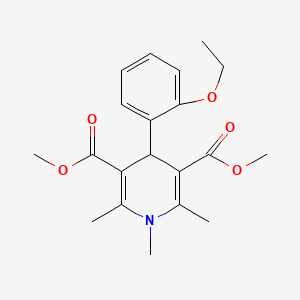![molecular formula C16H12BrN3O B6000456 2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6000456.png)
2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that features a dihydropyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the reaction of 3-bromoaniline with benzaldehyde and ethyl acetoacetate under acidic conditions. The reaction proceeds through a Biginelli-like condensation, forming the dihydropyrimidinone core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dihydropyrimidinone core.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of various functional materials and intermediates.
作用機序
The mechanism of action of 2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-[(3-BROMOPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 2-[(3-CHLOROPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 2-[(3-FLUOROPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. This makes it a valuable compound in synthetic chemistry and drug development.
特性
IUPAC Name |
2-(3-bromoanilino)-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-7-4-8-13(9-12)18-16-19-14(10-15(21)20-16)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAKSTRSUQGSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-chlorophenyl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6000379.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide](/img/structure/B6000396.png)

![2-[[1,3-Dioxo-2-(2-phenylphenyl)isoindole-5-carbonyl]amino]benzoic acid](/img/structure/B6000409.png)
![2-methyl-1-(3-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazol-1-yl}propanoyl)indoline](/img/structure/B6000411.png)
![2-[4-[(1-Ethylimidazol-2-yl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6000422.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B6000446.png)
![2-({4-ethyl-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B6000447.png)
![N'-[(E)-(3-Ethoxy-2-hydroxyphenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide](/img/structure/B6000451.png)


![N-[(4-CHLOROPHENYL)METHYL]-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B6000470.png)
![5-[3-bromo-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6000478.png)
![N-(2-methoxyethyl)-3-{1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6000480.png)
